molecular formula C24H42N2O12 B8114177 t-Boc-N-Amido-PEG6-NHS ester

t-Boc-N-Amido-PEG6-NHS ester

Cat. No.: B8114177
M. Wt: 550.6 g/mol
InChI Key: FVTXXGBOPJLHNQ-UHFFFAOYSA-N
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Description

t-Boc-N-Amido-PEG6-NHS ester is a polyethylene glycol (PEG) linker that contains an N-hydroxysuccinimide (NHS) ester and a t-butyloxycarbonyl (t-Boc) protected amine moiety. This compound is widely used in bioconjugation and drug delivery applications due to its ability to increase the solubility of hydrophobic molecules in aqueous media .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of t-Boc-N-Amido-PEG6-NHS ester typically involves the following steps:

    PEGylation: The PEG chain is first synthesized or obtained commercially.

    Introduction of t-Boc Group: The t-Boc group is introduced to protect the amine group. This is usually done by reacting the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

    Activation with NHS: The NHS ester is introduced by reacting the PEGylated compound with N-hydroxysuccinimide and a coupling agent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis of PEG: Large-scale synthesis or procurement of PEG chains.

    Batch Reactions: Conducting the t-Boc protection and NHS activation in batch reactors.

    Purification: Purification steps such as crystallization, filtration, and chromatography to achieve high purity levels (≥95%)

Chemical Reactions Analysis

Types of Reactions

t-Boc-N-Amido-PEG6-NHS ester undergoes several types of chemical reactions:

    Substitution Reactions: The NHS ester reacts with primary amines to form stable amide bonds.

    Deprotection Reactions: The t-Boc group can be removed under mildly acidic conditions to yield a free amine.

Common Reagents and Conditions

    Substitution: Primary amines (e.g., lysine residues in proteins) react with the NHS ester in aqueous or organic solvents.

    Deprotection: Mild acids such as trifluoroacetic acid (TFA) are used to remove the t-Boc group.

Major Products

    Amide Bonds: Formed when the NHS ester reacts with primary amines.

    Free Amines: Obtained after deprotection of the t-Boc group

Scientific Research Applications

t-Boc-N-Amido-PEG6-NHS ester has a wide range of applications in scientific research:

    Chemistry: Used as a linker in the synthesis of complex molecules and bioconjugates.

    Biology: Facilitates the labeling of proteins, peptides, and oligonucleotides.

    Medicine: Employed in drug delivery systems to improve the solubility and stability of therapeutic agents.

    Industry: Utilized in the production of PEGylated compounds for various industrial applications

Mechanism of Action

The mechanism of action of t-Boc-N-Amido-PEG6-NHS ester involves:

    PEGylation: The PEG chain increases the solubility and stability of the conjugated molecule.

    Bioconjugation: The NHS ester reacts with primary amines to form stable amide bonds, facilitating the attachment of the PEG chain to biomolecules.

    Controlled Release: The t-Boc group protects the amine and can be removed under mild conditions to release the active molecule

Comparison with Similar Compounds

Similar Compounds

  • t-Boc-N-Amido-PEG2-NHS ester
  • t-Boc-N-Amido-PEG4-NHS ester
  • t-Boc-N-Amido-PEG8-NHS ester

Uniqueness

t-Boc-N-Amido-PEG6-NHS ester is unique due to its longer PEG chain (six ethylene glycol units), which provides greater solubility and flexibility compared to shorter PEG linkers. This makes it particularly useful in applications requiring enhanced solubility and stability .

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H42N2O12/c1-24(2,3)37-23(30)25-7-9-32-11-13-34-15-17-36-19-18-35-16-14-33-12-10-31-8-6-22(29)38-26-20(27)4-5-21(26)28/h4-19H2,1-3H3,(H,25,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVTXXGBOPJLHNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCOCCC(=O)ON1C(=O)CCC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H42N2O12
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

550.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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